molecular formula C21H23NO3S B2983470 N-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1428365-40-5

N-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No. B2983470
M. Wt: 369.48
InChI Key: RUMJCXHVDOPUAG-UHFFFAOYSA-N
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Description

“N-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide” is a complex organic compound. It contains several functional groups and heterocyclic compounds such as furan, thiophene, and an amide group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the furan and thiophene rings. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered heterocyclic compounds, while the amide group consists of a carbonyl group (C=O) and a nitrogen atom.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The furan and thiophene rings might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various reactions such as hydrolysis or reduction.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group might increase its polarity and influence its solubility in different solvents.


Scientific Research Applications

Antioxidant and Anticancer Activity

Research has identified novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing various moieties such as semicarbazide, thiosemicarbazide, and furan, demonstrating significant antioxidant activity. Specifically, certain compounds were found to have antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant. These compounds also exhibited anticancer activity, tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with notable cytotoxicity, particularly against the U-87 cell line (Tumosienė et al., 2020).

Organic Synthesis

Several studies have focused on the organic synthesis of furan and thiophene derivatives due to their potential applications in various fields, including pharmaceuticals and materials science. For instance, research on organosilicon synthesis of isocyanates explored the synthesis of known and unknown isocyanates of the furan and thiophene series, highlighting a method involving silylation of starting amines followed by phosgenation (Lebedev et al., 2006). Another study investigated the effects of five-membered heteroaromatic linkers on the performance of phenothiazine-based dye-sensitized solar cells, finding that furan-linked derivatives showed improved solar energy-to-electricity conversion efficiency (Kim et al., 2011).

In Vitro and In Vivo Anticancer and Antiangiogenic Activity

The design and synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin demonstrated significant antiproliferative activity against cancer cells. The most promising compound in this series inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and showed potent vascular disrupting properties, both in vitro and in vivo (Romagnoli et al., 2015).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical substance, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its reactivity under different conditions, and optimizing its synthesis.


properties

IUPAC Name

N-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-24-19-7-4-17(5-8-19)6-9-21(23)22(15-18-11-13-25-16-18)12-10-20-3-2-14-26-20/h2-5,7-8,11,13-14,16H,6,9-10,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMJCXHVDOPUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

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